![molecular formula C14H16N4O4 B11684493 N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11684493.png)
N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxy-pyrazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and imine groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
Uniqueness
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and imine functional groups
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N4O4/c1-21-11-4-3-9(12(7-11)22-2)8-15-17-13(19)5-10-6-14(20)18-16-10/h3-4,6-8H,5H2,1-2H3,(H,17,19)(H2,16,18,20)/b15-8+ |
InChI Key |
ZLCGVZLZFFYNDD-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684413.png)
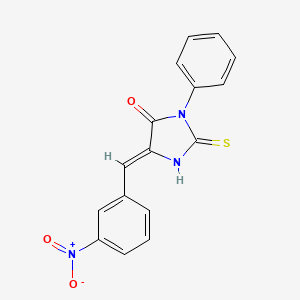
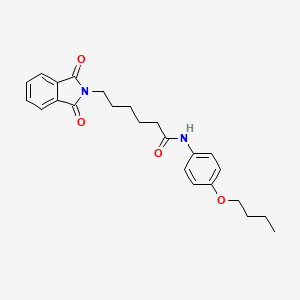
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11684432.png)
![(2E)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11684433.png)
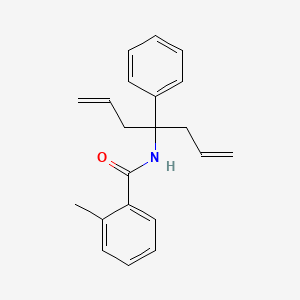

![Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11684437.png)
![ethyl 4-{3-[(Z)-{(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684443.png)
![Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11684454.png)
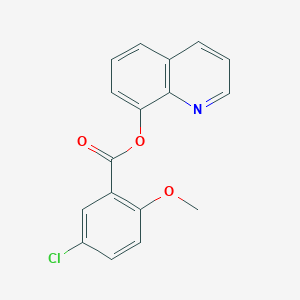
![3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11684474.png)
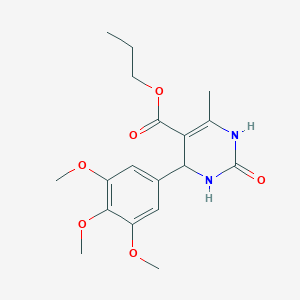
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11684479.png)
